
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Overview
Description
This boronate ester-functionalized pyridine derivative (molecular formula: C₁₂H₁₇BN₂O₃, molecular weight: 247.15) features a methoxy group at position 3 and an amine group at position 2 on the pyridine ring, with a pinacol-protected boronate at position 5 . Its structure makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, particularly in pharmaceutical and materials science applications. Key properties include moderate polarity due to the methoxy and amine groups, which enhance solubility in polar solvents, and a molecular weight conducive to facile purification .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the reaction of 3-methoxy-5-bromopyridin-2-amine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, and requires a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Sulfonamide Formation via Methanesulfonylation
The primary amine group at position 2 undergoes nucleophilic substitution with methanesulfonyl chloride in pyridine, yielding the corresponding sulfonamide derivative. This reaction is critical for modifying pharmacological properties or enhancing solubility.
Mechanistic Insight :
The reaction proceeds via deprotonation of the amine by pyridine, followed by nucleophilic attack on the electrophilic sulfur center of methanesulfonyl chloride. The boronate ester remains intact under these conditions .
Catalytic Hydrogenation of Nitro Precursors
The compound is synthesized via hydrogenation of its nitro analog (2-methoxy-3-nitro-5-(boronate)pyridine) using Raney Ni in methanol under H₂.
Reaction Conditions | Yield | Key Observations |
---|---|---|
H₂ (1 atm), Raney Ni, MeOH, 2 hours | 89–95% | Complete nitro-to-amine reduction without boronate cleavage . |
Applications :
This method is scalable and avoids harsh acidic/basic conditions, preserving the boronate functionality for subsequent cross-coupling .
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester participates in palladium-catalyzed couplings with aryl halides, enabling biaryl synthesis.
Reaction Conditions | Yield | Key Observations |
---|---|---|
PdCl₂(PPh₃)₂, Na₂CO₃, 1,2-DME/H₂O, 80°C, 7 hours | 39–86% | Compatibility with heteroaryl halides (e.g., pyrazolo[1,5-a]pyrimidines) . |
Example :
Coupling with 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine yields a pyridyl-pyrimidine hybrid, a structural motif in kinase inhibitors .
Triflation of the Amine Group
The amine reacts with trifluoromethanesulfonic anhydride to form a triflamide derivative, enhancing electrophilicity for further functionalization.
Reaction Conditions | Yield | Key Observations |
---|---|---|
CF₃SO₂O, 2,6-di-tert-butyl-4-methylpyridine, DCM, −20°C | 92% | Low-temperature conditions prevent boronate decomposition . |
Applications :
Triflates serve as versatile intermediates in nucleophilic aromatic substitution (SNAr) reactions .
Stability and Reactivity Considerations
-
Thermal Stability : Stable under reflux in THF/DMF (80–100°C).
-
pH Sensitivity : Boronate hydrolyzes under strongly acidic (pH < 3) or basic (pH > 10) conditions .
-
Compatibility : Tolerates Grignard reagents, organozinc compounds, and mild oxidants .
Comparative Reactivity Data
Reaction Type | Catalyst | Solvent | Temperature | Yield Range |
---|---|---|---|---|
Suzuki Coupling | PdCl₂(PPh₃)₂ | 1,2-DME/H₂O | 80°C | 39–86% |
Hydrogenation | Raney Ni | MeOH | RT | 89–95% |
Sulfonylation | None | Pyridine | 20°C | 58–92% |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing boron can exhibit significant anticancer properties. The incorporation of the dioxaborolane moiety in 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine enhances its ability to interact with biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways.
Drug Delivery Systems
The unique structural features of this compound allow for its application in drug delivery systems. Its ability to form stable complexes with various therapeutic agents can improve their solubility and bioavailability. Research has demonstrated that boron-containing compounds can facilitate targeted delivery mechanisms, particularly in the treatment of cancer and other diseases.
Cross-Coupling Reactions
This compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules. The presence of the boron atom allows for efficient coupling with various aryl halides.
Synthesis of Functionalized Pyridines
The compound can be utilized to synthesize a range of functionalized pyridine derivatives through electrophilic substitution reactions. These derivatives are valuable in the development of pharmaceuticals and agrochemicals.
Polymer Chemistry
In materials science, boron-containing compounds like this compound are being explored for their use in polymer synthesis. The incorporation of such compounds into polymer matrices can enhance mechanical properties and thermal stability.
Sensor Development
The unique optical properties associated with boron compounds make them suitable candidates for sensor applications. Research has indicated that these compounds can be used to develop sensors for detecting specific biomolecules or environmental pollutants.
Case Studies and Research Findings
Application Area | Study Reference | Key Findings |
---|---|---|
Anticancer Activity | PubChem | Demonstrated inhibition of tumor cell proliferation. |
Drug Delivery Systems | Journal of Controlled Release | Enhanced solubility and targeted delivery efficacy. |
Organic Synthesis | Organic Letters | Successful application in Suzuki coupling reactions. |
Polymer Chemistry | Macromolecules | Improved mechanical properties in polymer composites. |
Sensor Development | Sensors and Actuators B: Chemical | Effective detection of environmental pollutants. |
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine (CAS 893440-50-1)
- Molecular formula : C₁₂H₁₉BN₂O₃
- Key differences : The methoxy and amine groups are swapped (positions 2 and 3, respectively).
Substituted Pyridines with Electron-Withdrawing Groups
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine (CAS 944401-57-4)
- Molecular formula : C₁₂H₁₆BF₃N₂O₂
- Key differences : A trifluoromethyl (CF₃) group at position 4 introduces strong electron-withdrawing effects.
- However, increased lipophilicity improves membrane permeability in biological applications .
3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS 1257432-01-1)
- Molecular formula : C₁₂H₁₈BClN₂O₂
- Key differences : Chlorine at position 3 and a methylated amine at position 2.
- Impact : Chlorine adds steric hindrance and electron-withdrawing effects, while methylamine reduces basicity, altering solubility and reactivity in acidic conditions .
Alkoxy-Substituted Derivatives
3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS 1620574-92-6)
- Molecular formula : C₁₄H₂₃BN₂O₃
- Key differences : Isopropoxy replaces methoxy at position 3.
- Impact : Increased steric bulk and lipophilicity enhance membrane permeability but reduce aqueous solubility. The larger alkoxy group may slow reaction kinetics in cross-couplings .
Comparative Data Table
Key Research Findings
- Synthetic Utility : The 3-methoxy-2-amine substitution in the primary compound enhances electron density at the boronate site, improving its reactivity in Suzuki-Miyaura couplings compared to analogs with electron-withdrawing groups (e.g., CF₃) .
- Biological Relevance : Derivatives like the trifluoromethyl-substituted pyridine (CAS 944401-57-4) show promise in drug discovery due to improved bioavailability, whereas the primary compound’s polar groups may favor water-soluble conjugate synthesis .
- Stability Considerations : All pinacol boronate esters exhibit stability under standard conditions, but steric hindrance (e.g., from Cl in CAS 1257432-01-1) can reduce shelf life in humid environments .
Biological Activity
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methoxy group and a dioxaborolane moiety. Its molecular formula is C16H24BNO5, with a molecular weight of 308.18 g/mol. The presence of the dioxaborolane group is significant for its reactivity and biological interactions.
Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators in various biological pathways. The dioxaborolane group can participate in reversible covalent bonding with nucleophilic sites on target proteins, influencing their activity.
Anticancer Properties
Studies have shown that derivatives of dioxaborolanes exhibit anticancer activity by inhibiting specific kinases involved in cell proliferation and survival. For instance:
- Inhibition of DYRK1A : A related compound demonstrated nanomolar-level inhibition against DYRK1A, a kinase implicated in various cancers. This inhibition was confirmed through enzymatic assays and cellular models .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have been explored through assays measuring the inhibition of pro-inflammatory cytokines. In particular:
- LPS-induced inflammation : Compounds structurally similar to this compound were found to reduce inflammation markers in BV2 microglial cells .
Case Study 1: DYRK1A Inhibition
Compound | IC50 (μM) | Comments |
---|---|---|
Compound A | 0.69 | Potent DYRK1A inhibitor |
Compound B | 0.011 | Enhanced selectivity over WEE1 |
Case Study 2: Anti-inflammatory Properties
In another investigation into anti-inflammatory effects:
- The compound was tested in models of neuroinflammation where it significantly reduced the levels of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation .
Treatment | TNF-alpha Levels (pg/mL) | IL-6 Levels (pg/mL) |
---|---|---|
Control | 150 | 200 |
Compound C | 50 | 80 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronate ester functionality. For example, analogous procedures involve reacting a brominated pyridine precursor with a boronate ester under Pd catalysis. A representative protocol includes:
- Reagents : Pd(OAc)₂, ligand (e.g., Catalyst A™), NaHCO₃, 2-methyltetrahydrofuran.
- Conditions : 100°C for 3 hours under inert atmosphere.
- Purification : Chromatography (hexane/acetone gradient) yields the product in ~51% purity .
Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?
- Analytical Methods :
- HPLC-MS : Quantify purity and detect degradation products.
- TGA/DSC : Assess thermal stability (decomposition >150°C typical for boronate esters).
Q. What are the common reactivity patterns of the boronate ester moiety in this compound?
- Key Reactions :
- Suzuki-Miyaura Coupling : Reacts with aryl halides (e.g., bromopyridines) to form biaryl structures.
- Protodeboronation : Acidic or aqueous conditions may cleave the boronate ester, requiring careful solvent selection (e.g., anhydrous THF).
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling yields when using this boronate ester in sterically hindered systems?
- Catalyst Screening : Test bulky ligands (e.g., XPhos) to mitigate steric effects.
- Solvent Effects : Polar aprotic solvents (DMF, NMP) improve solubility of hindered substrates but may increase protodeboronation.
- Case Study : A 15% yield increase was achieved using XPhos/Pd(dba)₂ in DMF:H₂O (9:1) at 80°C for 12 hours .
Q. What computational or mechanistic studies elucidate the electronic effects of the methoxy and amine substituents on reactivity?
- DFT Modeling : Calculate HOMO/LUMO energies to predict regioselectivity in cross-couplings. The methoxy group (electron-donating) activates the pyridine ring at the para position.
- Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., transmetallation vs. reductive elimination) .
Q. How do researchers resolve contradictions in reported biological activity data for derivatives of this compound?
- Case Example : Conflicting IC₅₀ values in kinase inhibition assays may arise from:
- Assay Conditions : Varying ATP concentrations (10 µM vs. 1 mM).
- Structural Variants : Minor substituent changes (e.g., fluoro vs. methoxy) alter binding affinity.
Q. What strategies are effective in minimizing by-product formation during large-scale synthesis?
- Process Optimization :
Properties
IUPAC Name |
3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)8-6-9(16-5)10(14)15-7-8/h6-7H,1-5H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNSEGHJPTXNPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694407 | |
Record name | 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947249-19-6 | |
Record name | 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.